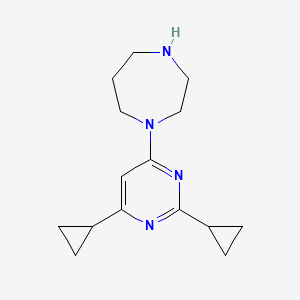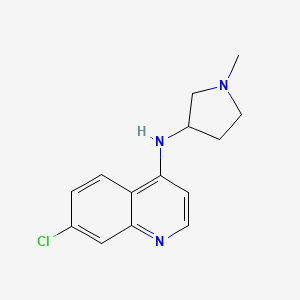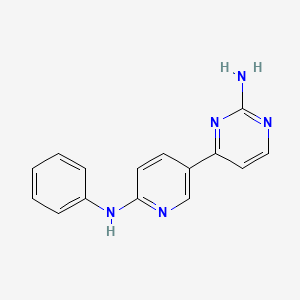
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1,4-diazepane is a chemical compound known for its unique structure and potential applications in various fields of scientific research. The compound features a diazepane ring fused with a pyrimidine ring, which is substituted with dicyclopropyl groups. This structural configuration imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dicyclopropylpyrimidin-4-yl)-1,4-diazepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as dicyclopropyl ketone and a suitable amine.
Diazepane Ring Formation: The diazepane ring is formed by cyclization of a suitable diamine with the pyrimidine intermediate.
Final Coupling: The final step involves coupling the diazepane ring with the pyrimidine ring, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or diazepane rings are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1,4-diazepane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dicyclopropylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1,4-diazepane can be compared with other similar compounds, such as:
1-(2,6-Dicyclopropylpyrimidin-4-yl)-piperidin-4-ylamine: This compound features a piperidine ring instead of a diazepane ring, leading to different chemical properties and reactivity.
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid: This compound has a pyrazole ring and a carboxylic acid group, which impart different biological activity and applications.
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22N4 |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
1-(2,6-dicyclopropylpyrimidin-4-yl)-1,4-diazepane |
InChI |
InChI=1S/C15H22N4/c1-6-16-7-9-19(8-1)14-10-13(11-2-3-11)17-15(18-14)12-4-5-12/h10-12,16H,1-9H2 |
InChI Key |
YWHOASNBPZPESY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NC(=NC(=C2)C3CC3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)
![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)

![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11856136.png)
![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)

